molecular formula C24H25N3O3 B4999417 N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide

N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide

Cat. No. B4999417
M. Wt: 403.5 g/mol
InChI Key: SNAJSNNHJGVKGJ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide, also known as ADP-355, is a small molecule inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner protein Max. This interaction is critical for the growth and survival of cancer cells, making ADP-355 a potential therapeutic agent for cancer treatment.

Mechanism of Action

N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide inhibits the interaction between c-Myc and Max, which is critical for the transcriptional activity of c-Myc. This inhibition leads to the downregulation of c-Myc target genes, which are involved in cell growth and survival. The mechanism of action of this compound has been elucidated through biochemical and biophysical studies, as well as structural studies of the c-Myc/Max complex in complex with this compound.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer effects in vitro and in vivo, including inhibition of tumor growth and metastasis. In addition, this compound has been shown to sensitize cancer cells to other anti-cancer agents, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide is a highly specific inhibitor of the c-Myc/Max interaction, with minimal off-target effects. This specificity makes it a valuable tool for studying the role of c-Myc in cancer, as well as for developing new cancer therapies. However, the synthesis of this compound is complex and time-consuming, which may limit its availability for some research applications.

Future Directions

There are several potential future directions for the development and application of N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide. One area of interest is the combination of this compound with other anti-cancer agents, such as immunotherapy or targeted therapy. Another potential direction is the development of this compound analogs with improved pharmacokinetic properties or enhanced efficacy. Finally, this compound may have applications beyond cancer therapy, such as in the treatment of other diseases where c-Myc plays a role, such as neurodegenerative diseases or viral infections.
Conclusion:
This compound is a small molecule inhibitor of the c-Myc/Max interaction with potent anti-cancer effects. Its specificity and efficacy make it a valuable tool for studying the role of c-Myc in cancer and for developing new cancer therapies. Future research directions include combination therapy, analog development, and potential applications beyond cancer therapy.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide involves several steps, including the preparation of the starting materials and the coupling of the pyridazine and butanamide moieties. The synthesis has been described in detail in a patent application by the inventors of this compound (US20150133558A1).

Scientific Research Applications

N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. These studies have demonstrated the efficacy of this compound in inhibiting the growth and survival of cancer cells, as well as its ability to sensitize cancer cells to other anti-cancer agents.

properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-5-22(24(30)25-19-10-8-18(9-11-19)17(4)28)27-23(29)13-12-21(26-27)20-14-15(2)6-7-16(20)3/h6-14,22H,5H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAJSNNHJGVKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)C)N2C(=O)C=CC(=N2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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